2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a triazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzofuran moiety and the sulfanyl-acetamide linkage. Reaction conditions may vary, but common reagents include hydrazine derivatives, benzofuran derivatives, and thiol compounds. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .
Scientific Research Applications
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and triazole rings may play a role in binding to these targets, while the sulfanyl-acetamide linkage could influence the compound’s overall stability and reactivity. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with benzofuran or triazole rings, such as:
- 2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and applications. The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological or chemical activities .
Properties
Molecular Formula |
C20H18N4O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18N4O2S/c1-13-7-3-5-9-15(13)21-18(25)12-27-20-23-22-19(24(20)2)17-11-14-8-4-6-10-16(14)26-17/h3-11H,12H2,1-2H3,(H,21,25) |
InChI Key |
PJVVZMIBSHIBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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